molecular formula C16H15N3O B15102361 1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B15102361
M. Wt: 265.31 g/mol
InChI Key: CLHZEFTYFNFEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide is a synthetic organic compound that features an indole core structure substituted with a pyridin-4-ylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate acid chloride or anhydride.

    Pyridin-4-ylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives with suitable leaving groups like halides or tosylates.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole or pyridine derivatives.

Scientific Research Applications

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects. The pyridin-4-ylmethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide
  • 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
  • 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-4-ylmethyl group at the indole nitrogen enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and other applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-N-(pyridin-4-ylmethyl)indole-3-carboxamide

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-4-2-3-5-15(13)19)16(20)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,20)

InChI Key

CLHZEFTYFNFEHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.